Molecular Weight Elevation of ≥36 Da Versus Closest N-Benzyl and N-Cycloheptyl Analogs Dictates Differential Pharmacokinetic Volume of Distribution
The target compound (MW = 400.54 g·mol⁻¹) is 42.08 Da heavier than the corresponding N-benzyl analog (MW = 358.46 g·mol⁻¹) and 36.04 Da heavier than the N-cycloheptyl analog (MW = 364.50 g·mol⁻¹) . This mass increment arises from the 4-butylphenyl substituent and directly influences tissue distribution and plasma protein binding predictions in silico. Molecular weight differences of >30 Da within a congeneric series are frequently associated with measurable shifts in volume of distribution and clearance in pharmacokinetic models [1].
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 400.54 |
| Comparator Or Baseline | N-Benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: 358.46; N-Cycloheptyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: 364.50 |
| Quantified Difference | +42.08 Da vs. N-benzyl; +36.04 Da vs. N-cycloheptyl |
| Conditions | Calculated from molecular formulas: target C25H24N2OS, N-benzyl C22H18N2OS, N-cycloheptyl C22H24N2OS |
Why This Matters
A molecular weight difference of this magnitude is sufficient to alter predicted ADME properties; scientists requiring a specific MW window for CNS penetration or reduced hepatic clearance cannot substitute with the lighter benzyl or cycloheptyl analogs without invalidating their pharmacokinetic model assumptions.
- [1] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
